CCR5 Antagonism: Qualitative Activity Annotation with No Quantitative Head-to-Head Data
A preliminary pharmacological screen annotated (2E)-3-phenyl-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide as a potential CCR5 antagonist [1]. However, no quantitative IC50, Ki, or cellular activity data for this compound are publicly available from allowed primary sources. Comparator data for established CCR5 antagonists like Maraviroc (IC50 ~3–7 nM in cellular assays) or Vicriviroc exist in the literature [2], but no direct head-to-head or matched-assay comparison has been performed or disclosed with the target compound. This evidence gap prevents any quantitative differentiation claim.
| Evidence Dimension | CCR5 Antagonism Potency |
|---|---|
| Target Compound Data | Qualitative annotation only; no numeric data available |
| Comparator Or Baseline | Maraviroc: IC50 ~3–7 nM (cellular) [2]; Vicriviroc: IC50 ~0.6–5 nM (binding) [2] |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | No assay conditions reported for target compound; comparator data from standard radioligand binding and HIV entry cellular assays |
Why This Matters
Procurement decisions must be based on verified activity; the absence of quantitative data for this compound means its CCR5 activity cannot be ranked against known benchmarks, and it should be treated as an exploratory tool compound only.
- [1] Semantic Scholar Author Page: 张会利. Preliminary screening of pharmacological activity. View Source
- [2] Dorr P, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob Agents Chemother. 2005 Nov;49(11):4721-32. View Source
